2-Morpholin-4-YL-pyrimidin-4-ylamine
Overview
Description
2-Morpholin-4-YL-pyrimidin-4-ylamine is a pyrimidine-based compound that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a morpholine ring attached to a pyrimidine core, which contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of 2-Morpholin-4-YL-pyrimidin-4-ylamine is the DNA-dependent protein kinase . This enzyme plays a crucial role in the repair of DNA double-strand breaks, making it a potential target for cancer treatment .
Mode of Action
This compound interacts with its target by inhibiting the activity of the DNA-dependent protein kinase . This inhibition disrupts the repair of DNA double-strand breaks, which can lead to cell death, particularly in cancer cells that often have high rates of DNA damage .
Biochemical Pathways
The inhibition of DNA-dependent protein kinase by this compound affects the DNA repair pathway. Specifically, it disrupts the non-homologous end joining (NHEJ) pathway, which is one of the primary methods cells use to repair double-strand breaks in DNA .
Result of Action
The result of this compound’s action is the disruption of DNA repair in cells, leading to an accumulation of DNA damage. This can result in cell death, particularly in cancer cells that often have high rates of DNA damage .
Biochemical Analysis
Biochemical Properties
2-Morpholin-4-YL-pyrimidin-4-ylamine has been identified as an inhibitor of DNA-dependent protein kinase . This suggests that it interacts with this enzyme, potentially altering its function and influencing biochemical reactions within the cell.
Cellular Effects
. This can lead to cell cycle arrest in G2/M or induction of cell death across multiple cell lines .
Molecular Mechanism
The molecular mechanism of this compound is not fully understood. It has been suggested that it binds to the colchicine pocket located between the α and β subunits of the αβ-tubulin dimer . This binding could potentially disrupt the function of tubulin, a key protein involved in cell division.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Similar compounds have shown to cause mitotic arrest and cell death in colchicine-resistant cells .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well-known. It is likely that it interacts with enzymes involved in the metabolism of DNA-dependent protein kinases .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It is known that similar compounds are poor substrates for P-gp multi-drug resistance pumps .
Preparation Methods
The synthesis of 2-Morpholin-4-YL-pyrimidin-4-ylamine involves several synthetic routes and reaction conditions. One common method is the Suzuki cross-coupling methodology, which is employed to prepare substituted pyrimidines . This method typically involves the use of palladium catalysts and boronic acids as reagents. Another approach involves the thermal cyclocondensation of aniline derivatives with morpholine, followed by further functionalization to obtain the desired compound . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-Morpholin-4-YL-pyrimidin-4-ylamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding N-oxides, while reduction can yield amine derivatives .
Scientific Research Applications
2-Morpholin-4-YL-pyrimidin-4-ylamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the expression of certain inflammatory mediators . Additionally, it has shown promise as an inhibitor of DNA-dependent protein kinase, making it a potential candidate for cancer therapy . In industry, it is used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-Morpholin-4-YL-pyrimidin-4-ylamine can be compared with other pyrimidine-based compounds such as pyrazolo[3,4-d]pyrimidine and quinazoline derivatives . While these compounds share a similar pyrimidine core, their biological activities and mechanisms of action can differ significantly. For example, pyrazolo[3,4-d]pyrimidine derivatives are known for their anticancer properties through the inhibition of cyclin-dependent kinases (CDKs), whereas quinazoline derivatives are often used as epidermal growth factor receptor (EGFR) inhibitors . The unique combination of the morpholine ring and pyrimidine core in this compound contributes to its distinct chemical and biological properties.
Similar Compounds
Properties
IUPAC Name |
2-morpholin-4-ylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-7-1-2-10-8(11-7)12-3-5-13-6-4-12/h1-2H,3-6H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOXYFGOHDJZOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90603862 | |
Record name | 2-(Morpholin-4-yl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90603862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18215-94-6 | |
Record name | 2-(Morpholin-4-yl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90603862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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